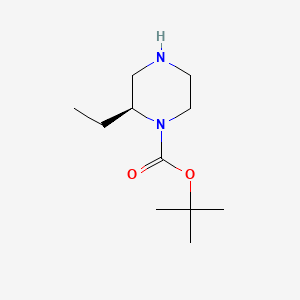![molecular formula C9H14Cl2N2 B1341811 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride CAS No. 5177-43-5](/img/structure/B1341811.png)
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride
Overview
Description
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is a heterocyclic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a fused benzene and diazepine ring system. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties .
Mechanism of Action
Target of Action
It is known that benzodiazepines typically interact with the gaba (gamma-aminobutyric acid) receptors in the central nervous system .
Biochemical Pathways
Benzodiazepines are known to modulate the gabaergic neurotransmission, which plays a crucial role in the inhibition of the central nervous system .
Pharmacokinetics
Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
Benzodiazepines typically increase the frequency of the chloride channel opening events, leading to hyperpolarization of the neuron and resulting in sedative and anxiolytic effects .
Biochemical Analysis
Biochemical Properties
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain neurotransmitter receptors, influencing their activity. The nature of these interactions often involves the modulation of receptor activity, either through agonistic or antagonistic effects. Additionally, this compound can interact with enzymes involved in metabolic pathways, potentially altering their activity and thus affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in stress response and apoptosis. Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anxiolytic or sedative properties. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity. These findings highlight the importance of dosage optimization in the application of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The involvement of this compound in metabolic pathways can also affect metabolic flux and the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the diazepine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium nitrate (KNO3) and sulfuric acid (H2SO4) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Reduced diazepine derivatives.
Substitution: Halogenated or alkylated diazepine derivatives.
Scientific Research Applications
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including anxiolytic and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine: Shares a similar core structure but lacks the dihydrochloride moiety.
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride: Contains a fluorine atom, which may alter its pharmacological properties.
2-Methyl-2,3,4,5-tetrahydro-1H-benzothieno[2,3-c]azepine: A related fused heterocyclic system with potential pharmacological applications.
Uniqueness
2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride moiety, which can influence its solubility, stability, and pharmacokinetic properties .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;;/h1-4,10-11H,5-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRATFCJCUYIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591267 | |
| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5177-43-5 | |
| Record name | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















